molecular formula C24H22N2O4S B2571569 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 329197-97-9

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2571569
CAS RN: 329197-97-9
M. Wt: 434.51
InChI Key: VHEYVUNZOLDSAT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a benzothiazole group and three methoxy groups attached to the benzene ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a benzothiazole ring, and three methoxy groups attached to the benzene ring . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.

Future Directions

The future directions for the study of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future studies could focus on evaluating its pharmacological activity, toxicity, and therapeutic potential. Alternatively, if it’s intended to be used as a building block in organic synthesis, future studies could focus on developing new synthetic methods and reactions involving this compound .

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide interacts with its targets, leading to a series of changes in the cell. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the microtubule dynamics, affecting the cell cycle and inducing cell death . The inhibition of Hsp90 leads to the disruption of several signaling pathways dependent on Hsp90 client proteins . Furthermore, the compound inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .

Result of Action

The molecular and cellular effects of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide’s action include the disruption of cell division, degradation of certain proteins, disruption of signaling pathways, and induction of oxidative stress . These effects can lead to cell death, particularly in cancer cells, which is why the compound has shown notable anti-cancer effects .

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-14-5-10-18-21(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEYVUNZOLDSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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